

Propionic Acid Methyl-d3 Ester chemical properties

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Compound of Interest

Compound Name: *Propionic Acid Methyl-d3 Ester*

CAS No.: *38758-64-4*

Cat. No.: *B1148185*

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Title: Technical Monograph: **Propionic Acid Methyl-d3 Ester** Subtitle: Physicochemical Profiling, Synthesis Logic, and Applications in Deuterium Kinetic Isotope Effect (DKIE) Studies

Executive Summary

Propionic Acid Methyl-d3 Ester (Methyl-d3 propionate) is a high-value stable isotope-labeled reagent utilized primarily in metabolic tracing and drug discovery. Distinguished by the selective deuteration of its methyl ester moiety (

), this compound serves as a critical probe for investigating esterase activity and oxidative dealkylation pathways.

By replacing protium with deuterium at the labile methyl site, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to stabilize the molecule against cytochrome P450-mediated metabolism without altering its steric or electronic binding properties. This guide details the chemical specifications, synthesis protocols, and mechanistic applications of this isotopologue.

Chemical Identity & Structural Analysis

The precise identification of the isotopologue is vital to distinguish it from chain-deuterated variants (e.g., Propionate-d2).

Property	Specification
Chemical Name	Propionic Acid Methyl-d3 Ester
Synonyms	Methyl-d3 propionate; Methyl propanoate-d3
CAS Number	38758-64-4 (Labeled) / 554-12-1 (Unlabeled)
Molecular Formula	
Structural Formula	
Molecular Weight	91.12 g/mol (vs. 88.11 g/mol unlabeled)
Isotopic Purity	Typically atom D
Appearance	Clear, colorless liquid
Odor	Fruity, rum-like (characteristic of propionates)

Structural Insight: The molecule consists of a propionyl backbone () attached to a deuterated methoxy group (). The C-D bond is shorter and stronger than the C-H bond (bond dissociation energy to higher), which is the fundamental basis for its stability in metabolic assays.

Physicochemical Properties

Note: Values for boiling point and density are derived from the unlabeled analogue, with adjustments noted for isotopic mass increase.

Parameter	Value (Approximate)	Technical Context
Boiling Point		Volatile; requires cold handling to prevent isotopic dilution via evaporation.
Density		Slightly denser than unlabeled () due to mass of deuterium.
Flash Point	to	High Flammability Hazard. Store in explosion-proof refrigeration.
Solubility	Miscible in ethanol, ether, organic solvents.	Hydrolyzes slowly in water; stable in neutral pH buffers for short durations.
Refractive Index		Useful for purity verification.

Synthesis & Manufacturing Protocol

To ensure high isotopic incorporation (

), the synthesis avoids exchangeable protons in the solvent system. The preferred pathway is the Fischer Esterification using anhydrous Methanol-d₃.

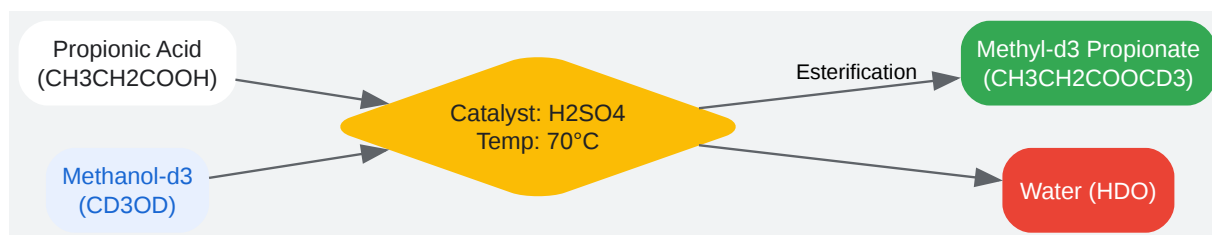
Reaction Logic

Step-by-Step Methodology

- Reagent Preparation:
 - Charge a flame-dried, nitrogen-flushed round-bottom flask with Propionic Acid (1.0 eq).
 - Add Methanol-d₃ ()
D) in excess (3.0 eq) to drive the equilibrium forward.
 - Note: Methanol-d₃ is the limiting cost factor; excess is recovered via distillation.

- Catalysis:
 - Add a catalytic amount of concentrated Sulfuric Acid (, 0.05 eq) or anhydrous p-Toluenesulfonic acid.
 - Critical Control: Add acid dropwise at to prevent exothermic bumping.
- Reflux:
 - Heat the mixture to mild reflux () for 4–6 hours.
 - Monitor reaction progress via TLC or GC-MS (looking for disappearance of the acid peak).
- Isolation & Purification:
 - Cool to room temperature.
 - Neutralize with saturated solution (careful of evolution).
 - Extract with Dichloromethane (DCM) or Diethyl Ether.
 - Dry organic layer over anhydrous .
 - Fractional Distillation: Collect the fraction boiling at .
- Validation:
 - Confirm structure via

-NMR (absence of methyl singlet at 3.6 ppm).



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Figure 1: Acid-catalyzed synthesis utilizing Methanol-d₃ to install the deuterated ester group.

Analytical Characterization

Verification of the "silent" methyl group is the primary quality control step.

Nuclear Magnetic Resonance (-NMR)

In a standard proton NMR (in

), the spectrum of the unlabeled ester shows:

- Triplet (1.1 ppm): Terminal of the ethyl group.
- Quartet (2.3 ppm): Methylene of the ethyl group.
- Singlet (3.6 ppm): Methoxy group.

In Propionic Acid Methyl-d3 Ester:

- The Singlet at 3.6 ppm disappears completely (silent in NMR).
- The ethyl group signals (Triplet/Quartet) remain unchanged.
- Quantitative Analysis: Integration of the residual signal at 3.6 ppm allows calculation of isotopic enrichment.

Mass Spectrometry (GC-MS)

- Molecular Ion (): Shift from 88 (unlabeled) to 91.
- Fragmentation:
 - Loss of methoxy group: Unlabeled loses (M-31). Labeled loses (M-34).
 - Base peak (acylium ion,) remains at 57 for both, confirming the backbone is intact.

Applications in Drug Development (DMPK)

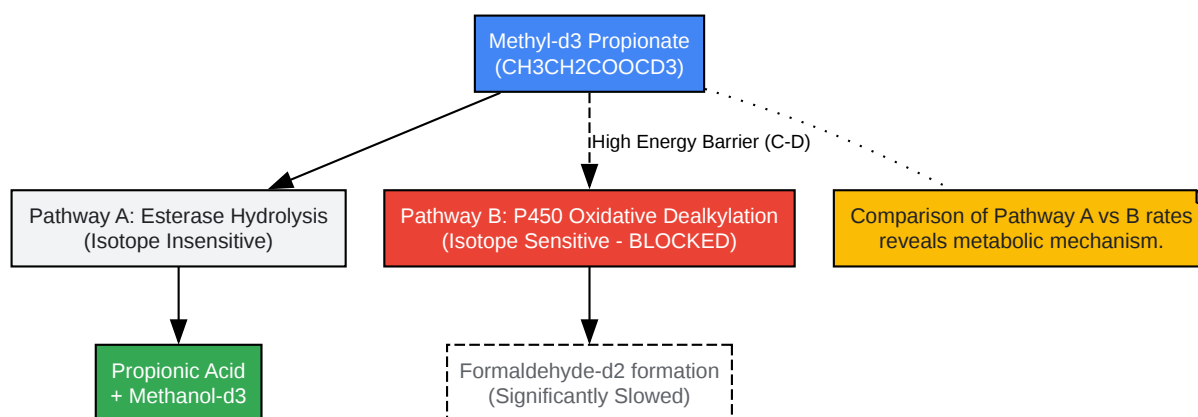
The strategic application of Methyl-d3 propionate lies in the Deuterium Switch technique.

Metabolic Stability & Tracer Logic

Methyl esters are often rapidly hydrolyzed by carboxylesterases or demethylated by Cytochrome P450 enzymes.

- Oxidative Demethylation: P450 enzymes attack the C-H bond of the methyl group to form a hemiacetal intermediate, which collapses to release formaldehyde.
- The Isotope Effect: The C-D bond is harder to break. If the rate-limiting step is C-H abstraction, the deuterated analog will show a significantly longer half-life (can range from 2 to 7).

Workflow: Researchers use Methyl-d3 propionate as a model substrate to determine if metabolic instability is driven by ester hydrolysis (which is isotope insensitive) or oxidative dealkylation (which is isotope sensitive).



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Figure 2: Differential metabolic pathways. Deuteration suppresses Pathway B, allowing researchers to isolate the kinetics of Pathway A.

Handling, Stability & Safety

- Storage: Store at

under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress leads to hydrolysis and isotopic dilution.

- Safety:
 - Flammability: Flash point is low (). Ground all equipment to prevent static discharge.
 - Toxicity: Irritant to eyes and respiratory system. Handle in a fume hood.
- Shelf Life: Stable for >2 years if seal is unbroken and stored cold.

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